4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic organic compound characterized by its pyrimidine and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential applications in various biological processes. The structural formula can be represented as CHClN, with a molecular weight of approximately 212.64 g/mol. It is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities.
This compound can be sourced from several chemical databases, including PubChem and Sigma-Aldrich, which provide comprehensive details on its properties, synthesis, and applications. It is classified as a pyrimidine derivative and a pyrazole derivative, indicating its structural features that contribute to its reactivity and biological properties.
The synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves nucleophilic substitution reactions. A common method includes the reaction of 4,6-dichloropyrimidine with 4-methyl-1H-pyrazole under basic conditions.
The molecular structure of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 4-methyl-1H-pyrazole group.
4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific biological targets, including enzymes and receptors. It may act as an inhibitor by binding to active sites on these targets, thereby modulating their activity.
The binding affinity and specificity depend on the structural features of the compound, including its substituents and steric factors. Quantitative structure–activity relationship studies often provide insights into how modifications affect biological activity.
Physical and chemical properties can be further explored through spectroscopy techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm the structure and purity of synthesized compounds.
4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has diverse applications in scientific research:
Nucleophilic substitution reactions form the cornerstone of pyrimidine core functionalization in synthesizing 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine derivatives. The C4 chlorine atom in 4,6-dichloropyrimidine intermediates exhibits superior electrophilicity compared to the C2 position due to electronic polarization from the adjacent nitrogen atoms. This differential reactivity enables sequential functionalization: the C6 position undergoes selective substitution by 4-methylpyrazole nucleophiles prior to C4 modification. The reaction proceeds efficiently under mild conditions (25–60°C) using aprotic polar solvents like DMF or acetonitrile, with yields exceeding 85% when catalyzed by inorganic bases such as potassium carbonate [2] [7].
Steric and electronic factors critically influence reaction kinetics. Electron-rich pyrazoles (e.g., 4-methylpyrazole) demonstrate enhanced nucleophilicity at N1 compared to unsubstituted analogues, accelerating displacement. Computational studies confirm that methyl substitution reduces the pyrazole’s activation energy for nucleophilic attack by ~3.5 kcal/mol [2]. Controlling stoichiometry (pyrimidine:pyrazole ≈ 1:1.2) minimizes bis-alkylated byproducts (<5%), while maintaining reaction temperatures below 80°C prevents thermal degradation of the heteroaromatic system [2].
Table 1: Nucleophilic Substitution Efficiency with Pyrazole Derivatives
Pyrazole Nucleophile | Base | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
4-Methylpyrazole | K₂CO₃ | 50 | 8 | 92 | <3% bis-adduct |
Unsubstituted Pyrazole | K₂CO₃ | 70 | 12 | 78 | 8% bis-adduct |
3,5-Dimethylpyrazole | Cs₂CO₃ | 25 | 6 | 95 | <2% bis-adduct |
4-Nitropyrazole | DIPEA | 100 | 24 | 42 | 15% decomposition |
Regioselectivity in 4-chloro-6-(heteroaryl)pyrimidine synthesis is governed by the electronic modulation of the pyrimidine ring and the coordination environment in metal-catalyzed reactions. In uncatalyzed nucleophilic substitutions, the C6 position is intrinsically more reactive than C4 due to reduced electron density at C6 (QC6 = +0.32 vs. QC4 = +0.28 in 4,6-dichloropyrimidine) [5]. This allows selective C6 functionalization with 4-methylpyrazole, preserving the C4 chlorine for subsequent derivatization. The reaction exhibits >30:1 regioselectivity for C6-addition in THF at 60°C [5].
Transition-metal catalysis enhances regiocontrol in challenging substrates. Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidine with 1-(4-methylpyrazol-4-yl)boronic acid demonstrates exceptional C6-selectivity (98:2) using Pd(PPh₃)₄/dioxane at 85°C. The bulky phosphine ligand favors oxidative addition at the less sterically hindered C6 position [7]. Conversely, copper(I)-catalyzed reactions (CuI/1,10-phenanthroline) enable N1-arylation of 4-methylpyrazole on 4-chloro-6-iodopyrimidine with reversed regioselectivity (C4:I substitution >95%), leveraging halogen exchange effects [7].
Table 2: Regioselective Pathways for Key Intermediate Synthesis
Reaction Type | Conditions | Regioselectivity (C6:C4) | Key Controlling Factor |
---|---|---|---|
Uncatalyzed Nucleophilic Substitution | K₂CO₃/CH₃CN, 60°C | 30:1 | Natural electrophilicity gradient |
Pd-Catalyzed Suzuki Coupling | Pd(PPh₃)₄/dioxane, 85°C | 98:2 | Steric hindrance at C4 |
Cu-Mediated Arylation | CuI/phenanthroline/DMF, 110°C | 1:>50* | Oxidative addition kinetics of C4-I |
Halogen-dependent selectivity |
Solvent polarity and hydrogen-bonding capacity profoundly impact reaction efficiency and byproduct profiles. Polar aprotic solvents (DMF, DMSO, acetonitrile) enhance nucleophilicity by desolvating anions, yielding 85–94% product in C6-pyrazolylation. However, DMSO promotes Smiles rearrangement byproducts at temperatures >80°C, reducing selectivity [2] [6]. Protic solvents like ethanol lower yields (<60%) by solvating the nucleophile, while ethereal solvents (THF) offer a balance between reactivity and selectivity at 50–60°C [6].
Catalytic systems significantly influence functional group tolerance. Diisopropylethylamine (DIPEA) outperforms triethylamine in minimizing hydrochloride salt precipitation during chloro-displacement, particularly in multi-step sequences [6]. For copper-catalyzed variants, adding molecular sieves (4Å) suppresses protodehalogenation by sequestering water, improving yields by 12–15%. Microwave irradiation (150W, 140°C) reduces reaction times from hours to minutes while maintaining >90% regioselectivity in Pd-catalyzed steps [7].
Optimized Protocol:
The synthesis of 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine relies on orchestrated multi-step sequences featuring halogenated building blocks. Two dominant strategies emerge: halogen dance approaches and ring construction methodologies.
Halogen Dance Approach:4,6-Dichloropyrimidine serves as the primary precursor, undergoing regioselective C6 pyrazolylation followed by C4 chlorination preservation. The sequence requires careful orthogonal protection when asymmetric disubstitution is targeted. For example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine synthesis proceeds via:
Ring Construction Strategy:Pyrimidine ring formation from pyrazole-containing precursors offers complementary advantages. 5-Amino-1-methylpyrazole-4-carboxamide reacts with enol ethers (e.g., ethyl vinyl ether) under acid catalysis to construct the pyrimidine ring directly. This method enables C4 methyl group incorporation but requires stringent temperature control (<5°C) during imine formation to prevent polymerization [7] [10].
Critical Purification Challenges:
Table 3: Multi-Step Synthesis Yields and Key Intermediates
Synthetic Route | Step 1 Intermediate | Step 1 Yield | Final Compound | Overall Yield |
---|---|---|---|---|
Halogen Dance (C6-first) | 4-Chloro-6-(4-methylpyrazol-1-yl)pyrimidine | 92% | 4-Morpholino-6-(4-methylpyrazol-1-yl)pyrimidine | 86% |
Ring Construction (From Pyrazole) | 6-(Chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one | 83% | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 60% |
One-Pot Sequential Functionalization | 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine | N/A | 4-(1H-Pyrazol-1-yl)-6-chloro-2-(pyridin-2-yl)pyrimidine | 78% |
These optimized methodologies enable gram-scale production of 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine derivatives with consistently high purity (>98.5% HPLC), establishing robust platforms for medicinal chemistry and materials science applications.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: